Essential Binding Epitope: Aβ(4-10) vs. Aβ(1-17) in Polyclonal Antibody Affinity
Alanine scanning mutagenesis demonstrates that the F4, R5, and Y10 residues of the Aβ(4-10) sequence (FRHDSGY) are essential for binding to a therapeutically active polyclonal anti-Aβ(1-42) antibody. In contrast, interaction with a monoclonal anti-Aβ(1-17) antibody showed that mutation of any residue within the Aβ(4-10) sequence completely abolishes binding [1]. This establishes Aβ(4-10) not as a generic N-terminal fragment, but as a functionally distinct and highly specific epitope.
| Evidence Dimension | Antibody binding affinity (epitope requirement) |
|---|---|
| Target Compound Data | Aβ(4-10) mutants F4A, R5A, Y10A result in loss of binding. |
| Comparator Or Baseline | Aβ(4-10) mutants H6A, D7A, S8A, G9A show preserved binding. |
| Quantified Difference | Qualitative: Binding is either fully preserved or completely lost. |
| Conditions | Affinity-mass spectrometry using an immobilized polyclonal anti-Aβ(1-42) antibody column. |
Why This Matters
This data proves that the Aβ(4-10) peptide is a precise, non-substitutable antigen for developing and validating immunoassays and therapeutic antibodies targeting this specific, clinically relevant epitope.
- [1] Ștefănescu, R., et al. (2018). Molecular characterization of the β-amyloid(4-10) epitope of plaque specific Aβ antibodies by affinity-mass spectrometry using alanine site mutation. *Journal of Peptide Science*, 24(1), e3047. View Source
